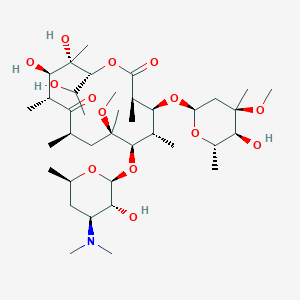
4-Isobutilpirrolidin-2-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds like 4-Isobutylpyrrolidin-2-one, involves intricate chemical reactions and methodologies. For instance, a lithiation/isomerization/intramolecular carbolithiation sequence has been reported as an efficient method for synthesizing a range of polysubstituted dihydropyridines and pyridines, starting from N-allyl-ynamides (Gati, Rammah, Couty, & Evano, 2012). Additionally, synthesis methods involving reactions with (hetero)aromatic C-nucleophiles and trifluoroacetic acid have been developed for related pyrrolidin-1-yl compounds (Smolobochkin et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 4-Isobutylpyrrolidin-2-one, is characterized by the presence of a pyrrolidine ring, a five-membered heterocycle containing nitrogen. This structure imparts distinct chemical and physical properties to the compound. Structural determination of such compounds often involves techniques like NMR, X-ray crystallography, and molecular modeling (Sharma et al., 2013).
Chemical Reactions and Properties
Pyrrolidine derivatives are known for their reactivity and ability to undergo various chemical transformations. These reactions are often pivotal in the synthesis of complex organic compounds. For example, the photochemical in-flow synthesis of 2,4-methanopyrrolidines demonstrates the reactivity of pyrrolidine derivatives under specific conditions (Levterov et al., 2018).
Aplicaciones Científicas De Investigación
Separación Quiral en el Análisis Farmacéutico
Los derivados de 4-Isobutilpirrolidin-2-ona se utilizan en la separación quiral, que es crucial para determinar la pureza enantiomérica de los productos farmacéuticos. La capacidad del compuesto para crear enantiómeros lo hace valioso para la separación cromatográfica en fases estacionarias quirales, como las fases estacionarias quirales de polisacárido y glicopéptido macrocíclico . Este proceso es esencial para el desarrollo de ingredientes farmacéuticos activos donde la actividad farmacológica a menudo se asocia con un solo enantiómero .
Síntesis de Compuestos Medicinales
El farmacóforo de pirrolidin-2-ona, al que pertenece la this compound, es una estructura clave en la química medicinal. Sus derivados se han estudiado ampliamente por su potencial en la síntesis de nuevos compuestos medicinales, particularmente desde el descubrimiento del piracetam . La introducción de sustituyentes en el anillo de 2-pirrolidona, creando un centro quiral, sigue siendo un área activa de investigación .
Investigación Bioquímica
Este compuesto también puede desempeñar un papel en la investigación bioquímica, particularmente en estudios que involucran la interacción de pequeñas moléculas con macromoléculas biológicas. Sus análogos estructurales basados en el farmacóforo de pirrolidin-2-ona han despertado un gran interés en este campo .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582855 | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61312-87-6 | |
| Record name | Pregabalin lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGABALIN LACTAM, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Isobutylpyrrolidin-2-one and how is it formed during Pregabalin synthesis?
A: 4-Isobutylpyrrolidin-2-one is a by-product identified during the synthesis of Pregabalin. While the exact mechanism of its formation is not elaborated upon in the provided research, it's likely generated through a side reaction within the multi-step synthesis process of Pregabalin. [, ]
Q2: How was 4-Isobutylpyrrolidin-2-one characterized in the research?
A: Researchers characterized 4-Isobutylpyrrolidin-2-one using a combination of spectroscopic techniques. These included Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis. These techniques provided detailed information about the compound's structure and molecular weight, confirming its identity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)









![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)